Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate
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Overview
Description
Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is an organic compound with the molecular formula C14H18O3. It is a β-keto ester, which means it contains both a ketone and an ester functional group. This compound is often used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate can be synthesized through various methods. One common route involves the reaction of ethyl acetoacetate with o-tolualdehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via an aldol condensation followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate involves its reactivity as a β-keto ester. The compound can participate in various chemical reactions due to the presence of both the ketone and ester functional groups. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3-(m-tolyl)propanoate
- Ethyl 3-oxo-3-(p-tolyl)propanoate
- Ethyl 2-(2-methylbenzoyl)acetate
Uniqueness
Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is unique due to the presence of the o-tolyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties and its applications in various fields.
Biological Activity
Ethyl 2,2-dimethyl-3-oxo-3-(o-tolyl)propanoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interaction with biological targets, and potential applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₈O₃. Its structure includes a propanoate backbone with a ketone functional group and an o-tolyl group, which contributes to its hydrophobic characteristics. The presence of two methyl groups at the 2-position enhances its reactivity and potential utility in various applications, particularly in organic synthesis and pharmaceuticals.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These methods allow for efficient production in laboratory settings, making it accessible for further biological studies. The synthetic routes often focus on maintaining the integrity of the ketone and ester functional groups while introducing the aromatic moiety.
1. Interaction with Biological Targets
Preliminary investigations into the biological activity of this compound suggest that it may interact with various enzymes involved in metabolic pathways. These interactions could influence drug metabolism and efficacy, making it a candidate for further exploration in drug design.
2. Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against a range of microorganisms, including bacteria and fungi . This suggests that this compound may also possess similar antimicrobial effects.
3. Anticancer Potential
The compound's structural features may confer anticancer properties as well. A study highlighted that certain derivatives with similar structures exhibited selective cytotoxicity against various cancer cell lines . This raises the possibility that this compound could be developed as a novel anticancer agent.
Case Studies
Several case studies have explored the biological effects of compounds related to this compound:
- Anticancer Activity : In vitro studies demonstrated that compounds with similar functional groups induced apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal adenocarcinoma). The effectiveness was measured using MTT assays to assess cell viability after treatment with various concentrations of these compounds .
- Antimicrobial Studies : Compounds exhibiting structural similarities showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The efficacy was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays .
Data Table: Comparison of Related Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₄H₁₈O₃ | Ketone adjacent to aromatic ring | Potential antimicrobial/anticancer |
Ethyl 3-oxo-3-(m-tolyl)propanoate | C₁₃H₁₈O₃ | Lacks one methyl group; simpler structure | Moderate antimicrobial |
Methyl 3-oxo-3-(o-tolyl)propanoate | C₁₂H₁₄O₃ | Methyl ester variant; different esterification | Limited activity |
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3-(2-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
InChI Key |
MEGHJRVFVDFBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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